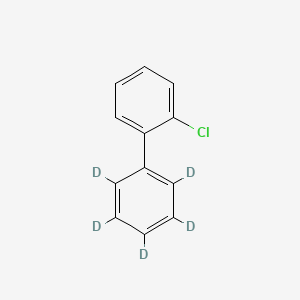

2'-Chlorodiphenyl-2,3,4,5,6-d5

Description

2'-Chlorodiphenyl-2,3,4,5,6-d5 (CAS: 51624-35-2; molecular formula: C₁₂H₄ClD₅) is a deuterated analog of 2'-chlorodiphenyl, where five hydrogen atoms on the phenyl rings (positions 2,3,4,5,6) are replaced with deuterium. This isotopic substitution enhances its stability in analytical applications, particularly in mass spectrometry, by reducing metabolic degradation and improving detection sensitivity .

Properties

IUPAC Name |

1-(2-chlorophenyl)-2,3,4,5,6-pentadeuteriobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H/i1D,2D,3D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAXBNTIAOJWAOP-FSTBWYLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC=CC=C2Cl)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584415 | |

| Record name | 2-Chloro(2',3',4',5',6'-~2~H_5_)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51624-35-2 | |

| Record name | 2-Chloro(2',3',4',5',6'-~2~H_5_)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 51624-35-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2'-Chlorodiphenyl-2,3,4,5,6-d5 typically involves the deuteration of 1-(2-Chlorophenyl)benzene. This can be achieved through several methods:

Catalytic Deuteration: Using a deuterium gas (D₂) in the presence of a palladium or platinum catalyst to replace hydrogen atoms with deuterium.

Deuterium Exchange Reactions: Utilizing deuterated solvents such as deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆) under acidic or basic conditions to facilitate the exchange of hydrogen atoms with deuterium.

Industrial Production Methods: Industrial production of deuterated compounds often involves large-scale catalytic deuteration processes. These processes are optimized for high yield and purity, using advanced catalytic systems and controlled reaction conditions to ensure efficient deuterium incorporation.

Chemical Reactions Analysis

Types of Reactions: 2'-Chlorodiphenyl-2,3,4,5,6-d5 undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: Due to the presence of the chlorophenyl group, the compound can undergo reactions such as nitration, sulfonation, and halogenation.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although the presence of deuterium may affect the reaction kinetics and mechanisms.

Common Reagents and Conditions:

Nitration: Using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce nitro groups.

Halogenation: Using halogens like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst such as iron(III) chloride (FeCl₃).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration would yield nitro-substituted derivatives, while halogenation would produce halogenated derivatives.

Scientific Research Applications

Environmental Analysis

Stable Isotope Tracing

The compound is often utilized in environmental studies to trace the behavior and fate of chlorinated biphenyls in ecosystems. Its deuterated form allows researchers to distinguish between natural and anthropogenic sources of contamination. This is particularly useful in assessing the transport and degradation of pollutants in soil and water systems.

Case Study: PCB Contamination

A study demonstrated the use of 2'-Chlorodiphenyl-2,3,4,5,6-d5 as a tracer for monitoring polychlorinated biphenyl (PCB) contamination in sediment samples. The isotopic labeling enabled precise quantification of PCB degradation pathways under anaerobic conditions, providing insights into bioremediation strategies .

Toxicological Research

Metabolism Studies

In toxicology, this compound serves as a reference standard for studying the metabolic pathways of chlorinated compounds in biological systems. Its deuterated nature helps in identifying metabolites through mass spectrometry techniques.

Case Study: Human Exposure Assessment

Research involving human biomonitoring has utilized this compound to understand the exposure levels of chlorinated compounds among populations living near industrial sites. The findings indicated a correlation between environmental exposure and health outcomes related to endocrine disruption .

Analytical Chemistry

Calibration Standards

The compound is widely used as a calibration standard in gas chromatography-mass spectrometry (GC-MS) analyses. It assists in the accurate quantification of chlorinated biphenyls in complex matrices such as food products and environmental samples.

Table 1: Common Analytical Applications

| Application Area | Methodology | Purpose |

|---|---|---|

| Environmental Monitoring | GC-MS | Quantification of PCBs in environmental samples |

| Toxicological Studies | LC-MS/MS | Metabolic profiling of chlorinated compounds |

| Quality Control | Calibration Standards | Ensuring accuracy in analytical measurements |

Research and Development

Chemical Synthesis

Researchers utilize this compound in developing new analytical methods for detecting chlorinated compounds. Its stable isotopic labeling facilitates the development of sensitive assays that can detect low concentrations of pollutants.

Mechanism of Action

The mechanism of action of 2'-Chlorodiphenyl-2,3,4,5,6-d5 is primarily related to its role as an isotopic label. The deuterium atoms in the compound can influence reaction kinetics and mechanisms by altering bond strengths and reaction pathways. This makes it a valuable tool in studying molecular interactions and transformations.

Comparison with Similar Compounds

Key Observations :

- The deuterated compound likely shares the high hydrophobicity (log Kow ~6.5) of chlorinated biphenyls, favoring bioaccumulation .

- Unlike brominated analogs (e.g., decabromodiphenyl ether), chlorinated biphenyls exhibit lower vapor pressures, reducing atmospheric mobility .

Photophysical and Spectroscopic Behavior

Evidence from fluorescence studies on chlorinated biphenyls reveals:

- Compound 3 and 6 (2-amino-4,6-diphenyln derivatives) exhibit emission maxima at 450–470 nm due to chloro-substitution enhancing π-conjugation and reducing non-radiative decay .

- This compound is expected to show similar fluorescence properties, with deuterium substitution minimally affecting electronic transitions. However, isotopic labeling may shift emission peaks slightly (<5 nm) due to altered vibrational modes .

Toxicological and Environmental Profiles

Dermal Absorption and Systemic Toxicity

- Chlorodiphenyl (42% chlorine): In vivo studies show >10% systemic absorption via skin, leading to neurotoxicity and liver damage . NIOSH assigns a skin notation SK: SYS-DIR(IRR), indicating systemic effects and irritation .

- However, its hydrophobic nature (log Kow ~6.5) suggests significant dermal absorption risk comparable to non-deuterated analogs .

Environmental Persistence

- Decabromodiphenyl ether : Half-lives of 150 days (soil) and 600 days (sediment) .

- Chlorinated biphenyls : Estimated half-lives similar to brominated analogs but with slower degradation in anaerobic environments .

- Deuterated analogs : Enhanced stability may prolong environmental persistence, though isotopic effects on biodegradation remain understudied.

Analytical Challenges and Interferences

- Chlorodiphenyl ethers interfere with polychlorinated dibenzofuran (PCDF) analysis via GC-MS/MS, requiring specific MRM transitions to avoid false positives .

- This compound : Deuterium labeling mitigates interference in mass spectrometry by providing distinct isotopic signatures, improving selectivity in complex matrices .

Biological Activity

2'-Chlorodiphenyl-2,3,4,5,6-d5 (CAS No. 51624-35-2) is a deuterated polychlorinated biphenyl (PCB) compound that has garnered attention for its potential biological activities. PCBs are synthetic organic chemicals known for their environmental persistence and bioaccumulation. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and relevant case studies.

The biological activity of this compound is influenced by its structural properties and interactions with various biological targets. Research indicates that PCBs can affect endocrine function and cellular signaling pathways. The specific mechanisms include:

- Endocrine Disruption : PCBs can mimic or interfere with hormone functions by binding to hormone receptors.

- Cellular Signaling Modulation : They may alter cell signaling pathways involved in proliferation and apoptosis.

The compound's biochemical properties play a crucial role in its biological activity:

- Lipophilicity : High lipophilicity allows for easy membrane penetration and accumulation in fatty tissues.

- Metabolic Pathways : this compound undergoes metabolic transformations primarily via cytochrome P450 enzymes. These transformations can lead to the formation of reactive metabolites that may exert toxic effects.

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Neurotoxicity Assessment

A study involving human neuroblastoma SH-SY5Y cells demonstrated that exposure to this compound resulted in significant cytotoxic effects. The viability was assessed using ATP assays after a 72-hour exposure period. Results indicated a dose-dependent decrease in cell viability, suggesting potential neurotoxic effects relevant to PCB exposure in environmental contexts .

Endocrine Disruption Studies

Research has shown that PCBs can disrupt endocrine functions by binding to estrogen receptors. In vitro studies indicated that this compound exhibited estrogenic activity by promoting the proliferation of estrogen-responsive cells . This finding raises concerns regarding the compound's impact on reproductive health.

Immunotoxicity Findings

Another study explored the immunomodulatory effects of PCBs on human immune cells. It was found that exposure to this compound altered cytokine production profiles in immune cells. This alteration could lead to impaired immune responses and increased susceptibility to infections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.